molecular formula C20H26BrN3OSSi B15279132 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15279132
M. Wt: 464.5 g/mol
InChI Key: OLKHGMWEDYZPNW-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that features a triazolopyridine core with various substituents, including a bromine atom, a tert-butyldimethylsilyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) can be employed.

    Attachment of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile.

    Protection with tert-Butyldimethylsilyl Group: This is typically done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted triazolopyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazolopyridine core and the various substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexyloxy-tert-butyldimethylsilane: Shares the tert-butyldimethylsilyl group and bromine atom but differs in the core structure.

    tert-Butyl bromoacetate: Contains the tert-butyl and bromine functionalities but lacks the triazolopyridine core.

Uniqueness

6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its combination of a triazolopyridine core with multiple functional groups, providing a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C20H26BrN3OSSi

Molecular Weight

464.5 g/mol

IUPAC Name

2-[2-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C20H26BrN3OSSi/c1-20(2,3)27(4,5)25-12-13-26-17-9-7-6-8-16(17)19-23-22-18-11-10-15(21)14-24(18)19/h6-11,14H,12-13H2,1-5H3

InChI Key

OLKHGMWEDYZPNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCSC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br

Origin of Product

United States

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